利戈西替钠

描述

Rigosertib sodium, also known as ON 01910.Na, is a novel small molecule inhibitor with a dual-targeting mechanism. It inhibits both the phosphoinositide 3-kinase (PI3K) and polo-like kinase 1 (Plk1) pathways, which are critical for the survival and proliferation of cancer cells. Rigosertib has been shown to induce mitotic arrest and apoptosis selectively in neoplastic cells while sparing normal cells, making it a promising therapeutic agent for various malignancies, including myelodysplastic syndromes (MDS) and solid tumors .

Synthesis Analysis

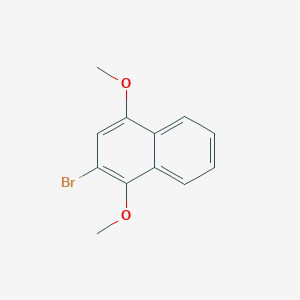

The synthesis of rigosertib is not detailed in the provided papers. However, it is mentioned that rigosertib is a styryl benzyl sulfone, which suggests a synthetic route involving the coupling of a styryl derivative with a benzyl sulfone moiety. The purity of the clinical-grade rigosertib is emphasized, as impurities have been found to affect its biological activity .

Molecular Structure Analysis

Rigosertib's molecular structure, as a styryl benzyl sulfone, implies a sulfone group attached to a benzyl ring, with a styryl group providing a vinyl linkage. This structure is responsible for its ability to mimic RAS and bind to RAS effectors, although a contaminant impurity, not rigosertib itself, was found to be a tubulin binding agent .

Chemical Reactions Analysis

The chemical reactions involving rigosertib are primarily its interactions with the PI3K and Plk1 pathways in cancer cells. Rigosertib acts as a RAS mimetic, which is crucial for its anti-cancer activity. It is also worth noting that a contaminant impurity was initially mistaken for rigosertib's mechanism of action due to its tubulin-binding properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of rigosertib, such as solubility, stability, and bioavailability, are important for its clinical application. Rigosertib has been developed in both intravenous and oral formulations, with the oral form showing bioavailability and pharmacokinetic profiles conducive to clinical use . The drug's excretion pattern suggests strong protein binding in human plasma, which likely influences its active tubular absorption and results in low levels of urinary excretion .

Clinical Studies and Case Analysis

Several clinical studies have been conducted to evaluate the efficacy and safety of rigosertib in various cancers. In a phase II study, oral rigosertib was well-tolerated and showed activity in producing transfusion independence in lower-risk MDS patients. A genomic methylation signature was associated with responders, suggesting a potential for patient pre-selection . In advanced solid malignancies, rigosertib demonstrated antitumor activity, particularly in head and neck squamous cell carcinomas, with potential biomarkers of response identified . Intravenous rigosertib also showed clinical activity and safety in higher-risk MDS patients following DNA methyltransferase inhibitor therapy . Additionally, rigosertib combined with gemcitabine showed synergistic antitumor activity in solid tumors and pancreatic cancer .

科学研究应用

抗癌特性和机制

酸性条件下的降解动力学和稳定性

利戈西替是一种新型抗癌药,在酸性条件下表现出不稳定性,形成多种降解产物。帕特尔等人(2017 年) 的研究表明,利戈西替遵循伪一级通用酸催化反应。与强阴离子交换树脂胆固醇胺形成络合物可以提高其在酸性环境中的稳定性和溶解性。

实时蛋白质组学分析

利戈西替可有效诱导髓母细胞增殖停滞和凋亡。范等人(2013 年) 强调了其在各种实体瘤中的潜在活性。他们强调了利戈西替的作用机制及其使用纳米免疫测定进行实时蛋白质组学分析的功效。

微管解聚剂

利戈西替充当微管解聚剂。根据 乔斯特等人(2017 年) 和 乔斯特等人(2020 年) 的说法,利戈西替与微管结合并使其解聚,导致癌细胞死亡。这一发现对于了解其抗癌机制至关重要。

损害癌细胞中的蛋白质翻译

利戈西替影响癌细胞中的蛋白质翻译途径,特别是涉及 eIF2 和 eIF4 信号传导。梅拉利等人(2014 年) 阐述了利戈西替如何阻碍蛋白质翻译,从而提高其抗癌功效。

高危骨髓增生异常综合征中的选择性抗肿瘤剂

徐等人(2014 年) 报告称,利戈西替选择性地诱导凋亡并抑制高危骨髓增生异常综合征中癌细胞的增殖。它调节各种失调的信号通路,包括 Akt-PI3K 和 Wnt。

药代动力学和给药

肠道通透性和全身暴露

怀特等人(2013 年) 使用原位灌流大鼠肠道模型研究了利戈西替的通透性。这项研究支持在癌症治疗中开发利戈西替的口服制剂。

日本患者的药代动力学特征

小仓等人(2016 年) 对日本骨髓增生异常综合征患者进行的一项研究揭示了利戈西替的安全性、初步疗效和药代动力学。它强调了不同人群的剂量考虑因素。

临床试验和安全性概况

骨髓增生异常综合征中的临床活性

西尔弗曼等人(2015 年) 总结了静脉注射利戈西替在骨髓增生异常综合征患者中的临床活性和安全性。他们报告了该药物的耐受性和对骨髓原始细胞反应的影响。

在各种研究中的安全性和有效性

加西亚-马内罗等人(2016 年) 对 557 名骨髓增生异常综合征和急性髓系白血病患者的利戈西替安全性进行了全面分析。他们检查了不良事件、严重事件和该药物的总体耐受性。

其他研究领域

宫颈癌中的放射增敏作用

阿戈尼等人(2014 年) 将利戈西替和顺铂作为宫颈癌治疗中的放射增敏剂进行了比较。他们的研究结果表明,利戈西替的疗效优于顺铂,且毒性最小。

骨髓增生异常综合征细胞中 DNA 损伤诱导的停滞

兵田等人(2015 年) 探讨了利戈西替对骨髓增生异常综合征衍生细胞中细胞周期停滞和凋亡的影响。该药物诱导 DNA 损伤,导致 G2/M 停滞并阻碍癌细胞生长。

作用机制

Rigosertib sodium, also known as ON-01910, is a synthetic benzyl styryl sulfone that is currently in phase III clinical trials for the treatment of several myelodysplastic syndromes and leukemias .

Target of Action

Rigosertib sodium is considered a multi-target inhibitor . It was first described as an inhibitor of the mitotic master regulator Polo-like kinase 1 (Plk1) . In addition to Plk1, rigosertib has been reported to interact with the PI3K/Akt pathway . It has also been described as a Ras–Raf binding mimetic, altering the Ras signaling pathway .

Mode of Action

Rigosertib sodium interacts with its targets in a variety of ways. As an inhibitor of Plk1, it disrupts the Plk1-mediated G2-M cell-cycle transition . When interacting with the PI3K/Akt pathway, rigosertib induces apoptosis . As a Ras–Raf binding mimetic, it hampers Ras mitogenic signaling .

Biochemical Pathways

Rigosertib sodium affects several biochemical pathways. It destabilizes microtubules, leading to cell-cycle alterations typical of other microtubule dynamic poisons . It also activates a stress-induced phospho-regulatory circuit that ultimately hyperphosphorylates and inactivates Ras signaling effectors .

Result of Action

Rigosertib sodium has shown anti-cancer activity in clinical trials. It induces apoptosis in cancer cells by inhibiting the PI3K/Akt pathway and promoting the phosphorylation of histone H2AX . It also induces G2/M arrest in the cell cycle . Antitumor efficacy was observed in patients who previously progressed on gemcitabine-based therapy .

安全和危害

未来方向

Rigosertib has shown different efficacy depending on the cell line considered and could be a potential antineoplastic agent against lung cancer in humans . It has been used in trials studying the treatment and basic science of MDS, RAEB, Cancer, Hepatoma, and Neoplasms, among others . Further studies are needed to fully understand its mechanism of action and potential therapeutic applications .

生化分析

Biochemical Properties

Rigosertib Sodium has been reported to have broad activity against a number of different targets, including kinases such as PI3K/Akt or NF-kB complex proteins . It was originally described as an inhibitor for the master mitotic kinase Polo-like kinase (Plk1) . It has also been described as a Ras mimetic molecule, inhibiting Ras–Raf binding and, therefore, hampering Ras mitogenic signaling .

Cellular Effects

Rigosertib Sodium has been shown to inhibit the growth of various cancer cell lines by arresting cells in mitosis, which leads to cell death . It exerts its effects mainly by interfering with mitotic spindle assembly . It has also been shown to increase the production of reactive oxygen species (ROS) and alter the expression of numerous proteins involved in apoptosis .

Molecular Mechanism

Rigosertib Sodium is a non–ATP-binding small molecule that disrupts Plk1-mediated G2–M cell-cycle transition, thereby inducing mitotic arrest and apoptosis . In addition, rigosertib Sodium was recently found to exhibit phosphoinositide 3-kinase (PI3K) inhibitory activity . It has also been described as a microtubule-depolymerizing agent that leads to cell-cycle alterations .

Temporal Effects in Laboratory Settings

The cellular effects of Rigosertib Sodium have been observed in as few as 4 hours and were irreversible after treatment . The alterations in the cell cycle and in cell-cycle-related proteins were observed at lower concentrations .

Dosage Effects in Animal Models

In a xenograft model of rhabdomyosarcoma, rigosertib Sodium treatment delayed tumor growth and prolonged survival . One dose-limiting toxicity (death) occurred at the highest dose level tested .

Metabolic Pathways

Rigosertib Sodium has been reported to interact with the PI3K/Akt pathway . It has also been described as a Ras mimetic molecule, inhibiting Ras–Raf binding and, therefore, hampering Ras mitogenic signaling .

Subcellular Localization

Rigosertib Sodium has been shown to interfere with mitotic spindle assembly, suggesting a localization at the mitotic spindle

属性

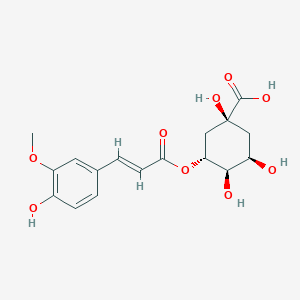

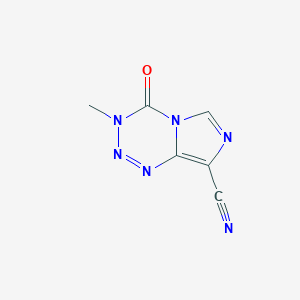

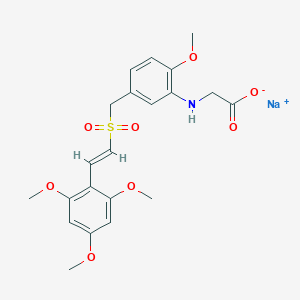

IUPAC Name |

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1/b8-7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQLUZFVFXYXQE-USRGLUTNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24NNaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the molecular targets of Rigosertib sodium and how does its inhibition of these targets lead to its anti-cancer effects?

A: Rigosertib sodium is a small molecule inhibitor that targets multiple pathways involved in cancer cell survival and proliferation. Although initially thought to be a specific inhibitor of Polo-like kinase 1 (Plk1) [], further research has shown that it affects several other key signaling pathways. []

Q2: What are some of the combinatorial therapeutic approaches being investigated with Rigosertib Sodium?

A: Given that Rigosertib Sodium affects multiple signaling pathways, it is being explored in combination with other chemotherapeutic agents. Research indicates a synergistic antitumor activity when Rigosertib Sodium is used with other chemotherapy drugs. [] Specifically, studies have shown a significant combinatorial benefit when Rigosertib Sodium is used with Cisplatin in HPV-negative head and neck squamous cell carcinoma (HNSCC) cell lines. [] This synergistic effect suggests a potential for improved efficacy in treating certain cancers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。